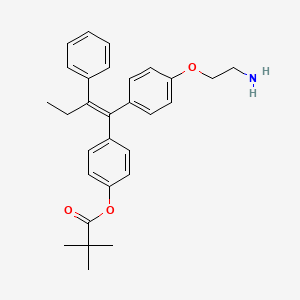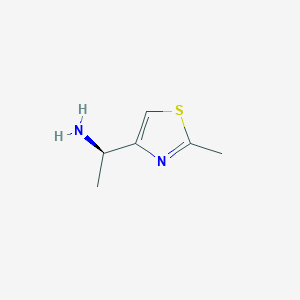
(E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate is an organic compound with a complex structure that includes phenyl groups, an aminoethoxy group, and a pivalate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the appropriate phenyl and aminoethoxy precursors, followed by a series of reactions such as esterification, reduction, and substitution to achieve the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs or treatments.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties can enhance the performance and functionality of industrial products.
Mechanism of Action
The mechanism of action of (E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate include:
- 2-(2-(Dimethylamino)ethoxy)ethanol
- Other phenyl pivalate derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and structural features
Properties
Molecular Formula |
C29H33NO3 |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
[4-[(E)-1-[4-(2-aminoethoxy)phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C29H33NO3/c1-5-26(21-9-7-6-8-10-21)27(22-11-15-24(16-12-22)32-20-19-30)23-13-17-25(18-14-23)33-28(31)29(2,3)4/h6-18H,5,19-20,30H2,1-4H3/b27-26+ |
InChI Key |
LIVBQLOUDGYQFL-CYYJNZCTSA-N |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN)\C2=CC=C(C=C2)OC(=O)C(C)(C)C)/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN)C2=CC=C(C=C2)OC(=O)C(C)(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13045096.png)
![7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13045102.png)

![4-(((3-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13045112.png)

![(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045120.png)




![Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-5,6-Dihydro-[1,2,4]Triazolo[4,3-A]Pyrazine-7(8H)-Carboxylate](/img/structure/B13045154.png)



